Cas no 19685-09-7 ((S)-10-hydroxycamptothecin)

(S)-10-Hydroxycamptothecin is a potent topoisomerase I inhibitor derived from the natural alkaloid camptothecin. Its chiral (S)-configuration at the 10-position enhances its biological activity and selectivity, making it a valuable compound in anticancer research. The hydroxyl group at the 10-position improves solubility and metabolic stability compared to unmodified camptothecin. This compound exhibits strong antitumor activity by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cells. Its mechanism of action is particularly effective against solid tumors, including colorectal and ovarian cancers. (S)-10-Hydroxycamptothecin is widely used in preclinical studies and as a reference standard for analytical applications.
(S)-10-hydroxycamptothecin structure
(S)-10-hydroxycamptothecin structure
Product Name:(S)-10-hydroxycamptothecin
CAS No:19685-09-7
MF:C20H16N2O5
MW:364.351445198059
MDL:MFCD02093100
CID:51352
PubChem ID:97226
Update Time:2025-10-21

(S)-10-hydroxycamptothecin Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • Hydroxy Camptothecine
    • SN38
    • CAMPTOTHECIN, 10-HYDROXY-
    • CAMPTOTHECIN, 10-HYDROXY-, CAMPTOTHECA ACUMINATA
    • HCPT
    • HYDROXYCAMPTOTHECIN
    • HYDROXYCAMPTOTHECIN, 10-
    • (+/-)-4-ethyl-4,9-dihydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
    • 10Hydroxy camptothecin
    • 7-Ethy Hydroxycamptothecin
    • 10-HYDROXYCAMPTOTHECIN
    • (20S)-7-ETHYL-10-HYDROXYCAMPTOTHECIN
    • (S)-10-Hydroxycamptothecin
    • (S)-10-hydroxy-Camptothecin
    • Camptothecine
    • Ecdysterone
    • Hydrocamptothecine
    • HYDROXYCAMPTOTHECIN, 10-(RG)
    • 10-HCPT
    • 10-Hydroxycamptochecin
    • 10-hydroxycamptothecine
    • 10-hydroxy-CPT
    • 10-OH-camptothecin
    • Camptothecin,hydroxy
    • Irinotecan Related Compound A
    • (S)-4-Ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (4S)-4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • NSC 107124
    • [ "" ]
    • Ampule
    • hydroxy-camptotheci
    • Irinotecan USP RC A
    • 10-HYDROCAMPTOTHECIN
    • Hydroxycamptothecine
    • Camptothecin, hydroxy-
    • 10-Hydroxy camptothecin
    • 10-Hydroxy-Camptothecin
    • Camptothecine, 10-hydroxy-
    • NSC
    • (+)-(S)-10-Hydroxycamptothecin
    • (20S)-10-Hydroxycamptothecin
    • 9Z01632KRV
    • Camptothecin, 10-hydroxy
    • UNII:9Z01632KRV
    • 10-HCPT;10-Hydroxycamptothecin
    • 10-Hydroxy Camptothecin-d5
    • 10-Hydroxycamp-totecin
    • 10-hydroxycamptothecin98%
    • 10-HYDROXYCAMTOTHECIN
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4,9-dihydroxy-, hydrate, (S)-
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione-,4-ethyl-4,9-dihydroxy-, (S)- (9CI)
    • BR-33939
    • BSPBio_003281
    • Camptothecine, 10-hydroxy- (8CI)
    • Hydroxycamptothecin-10
    • NCGC00095986-01
    • SPECTRUM1504123
    • Spectrum5_000549
    • STOCK1N-67892
    • TL8001609
    • UNII-9Z01632KRV
    • SR-05000002620-1
    • CCG-38770
    • 1H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H,12H)-DIONE, 4-ETHYL-4,9-DIHYDROXY-, (4S)-
    • Spectrum3_001621
    • CS-5193
    • (+)-10-HYDROXYCAMPTOTHECIN
    • KBioSS_002119
    • 4-Ethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione (10-hydroxycamptothecin)
    • (S)-4-Ethyl-4,9-dihydroxy-1H-pyrano[3 inverted exclamation mark ,4 inverted exclamation mark :6,7]indolizino[1,2-b]quinoline-3,14-(4H,12H)-dione
    • HY-N0095
    • HAWSQZCWOQZXHI-FQEVSTJZSA-N
    • (S)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
    • BCP01385
    • DivK1c_006859
    • SCHEMBL25875
    • s3898
    • Spectrum_001639
    • NCGC00095986-04
    • NSC107124
    • 19685-09-7
    • KBio2_007255
    • 1H-Pyrano[3',7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-,4-ethyl-4,9-dihydroxy-, (S)-
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione-,4-ethyl-4,9-dihydroxy-, (S)-
    • SR-05000002620
    • (19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • SPBio_001819
    • KBio2_002119
    • CHEMBL273862
    • KBio1_001803
    • NCI60_000173
    • AKOS015919293
    • BRD-K63784565-001-02-1
    • CHEBI:81395
    • AC-5502
    • (S)-10-Hydroxycamptothecin;-;(+/-)-4-ethyl-4,9-dihydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
    • NS00018317
    • C17939
    • Spectrum2_001660
    • (S)-4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-(4H,12H)-dione
    • NCGC00095986-02
    • BDBM50008922
    • DB12385
    • Z3093896188
    • (19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • AS-13196
    • KBio3_002501
    • Spectrum4_001815
    • BRD-K63784565-001-03-9
    • s2423
    • 10-HYDROXYCAMPTOTHECIN [WHO-DD]
    • KBioGR_002454
    • NSC-107124
    • DTXSID00941444
    • EN300-19810684
    • EX-A988
    • BCP9000058
    • A25382
    • KBio2_004687
    • (S)-10-Hydroxycamptothecin hydrate
    • 4-Ethyl-4,10-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • AC-13221
    • ethyl(dihydroxy)[?]dione
    • (S)-4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione ((S)-10-Hydroxycamptothecin)
    • SY010687
    • NCGC00095986-03
    • SpecPlus_000763
    • H1463
    • Q-100241
    • MFCD02093100
    • NCGC00178165-01
    • Q27155328
    • (20S)-4-Ethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • 4-Ethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • 10-Hydroxycamptothecin, Hydroxycamptothecine
    • Camptothecine, 10-hydroxy-(8CI)
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione-,4-ethyl-4,9-dihydroxy-, (S)-(9CI)
    • BRD-K63784565-001-06-2
    • BRD-K63784565-001-05-4
    • (S)-10-hydroxycamptothecin
    • MDL: MFCD02093100
    • Inchi: 1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
    • InChI Key: HAWSQZCWOQZXHI-FQEVSTJZSA-N
    • SMILES: O1CC2C(N3CC4=CC5C=C(C=CC=5N=C4C3=CC=2[C@@](CC)(C1=O)O)O)=O

Computed Properties

  • Exact Mass: 364.10600
  • Monoisotopic Mass: 364.10592162 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 1
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100
  • Molecular Weight: 364.4
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.6

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.60
  • Melting Point: 267°C(lit.)
  • Boiling Point: 820.7°C at 760 mmHg
  • Flash Point: 450.1±34.3 °C
  • Refractive Index: 1.776
  • PSA: 101.65000
  • LogP: 1.78520
  • λmax: 382(lit.)

(S)-10-hydroxycamptothecin Security Information

(S)-10-hydroxycamptothecin Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(S)-10-hydroxycamptothecin Production Method

(S)-10-hydroxycamptothecin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:19685-09-7)(S)-10-Hydroxycamptothecin
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:19685-09-7)10-hydroxycamptothecin
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Amadis Chemical Company Limited
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(CAS:19685-09-7)(S)-10-hydroxycamptothecin
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(S)-10-hydroxycamptothecin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on (S)-10-hydroxycamptothecin

Introduction to (S)-10-hydroxycamptothecin (CAS No. 19685-09-7)

(S)-10-hydroxycamptothecin, with the chemical formula C20H17O7, is a significant compound in the field of pharmaceutical chemistry and oncology. Its CAS number, CAS No. 19685-09-7, uniquely identifies it in scientific and industrial databases. This enantiomer of camptothecin has garnered considerable attention due to its potent biological activities and potential therapeutic applications.

The compound is primarily known for its role as a precursor in the synthesis of various anticancer agents. Its structural uniqueness, characterized by a hydroxyl group at the 10-position of the camptothecin scaffold, contributes to its distinct pharmacological properties. (S)-10-hydroxycamptothecin exhibits significant cytotoxicity against a wide range of cancer cell lines, making it a valuable subject of research in drug development.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (S)-10-hydroxycamptothecin. These innovations have not only improved the yield but also enhanced the purity of the compound, which is crucial for clinical applications. The development of chiral resolution techniques has been particularly instrumental in isolating the (S)-enantiomer from racemic mixtures.

In terms of pharmacological activity, (S)-10-hydroxycamptothecin has been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells. This inhibition leads to the formation of DNA breaks, ultimately resulting in apoptosis or cell cycle arrest. Studies have demonstrated its effectiveness in preclinical models across various malignancies, including leukemia, lymphoma, and solid tumors.

Current research is focusing on optimizing the delivery systems for (S)-10-hydroxycamptothecin to enhance its bioavailability and reduce systemic toxicity. Nanotechnology-based drug delivery platforms, such as liposomes and polymeric nanoparticles, are being explored to improve targeted therapy. These formulations aim to deliver the compound directly to tumor sites while minimizing exposure to healthy tissues.

Another area of active investigation is the combination therapy involving (S)-10-hydroxycamptothecin with other chemotherapeutic agents or targeted therapies. Preclinical studies suggest that such combinations can lead to synergistic effects, improving treatment outcomes and potentially overcoming drug resistance mechanisms. For instance, combining (S)-10-hydroxycamptothecin with inhibitors of metabolic pathways critical for cancer cell survival has shown promising results in vitro.

The structural analogs of (S)-10-hydroxycamptothecin, including modifications at various positions on the camptothecin core, are also being extensively studied. These derivatives aim to enhance pharmacokinetic properties such as solubility and metabolic stability while maintaining or improving anticancer efficacy. Computational modeling and high-throughput screening techniques are being employed to identify novel analogs with optimized properties.

Regulatory considerations play a crucial role in the development and commercialization of (S)-10-hydroxycamptothecin-based therapies. Compliance with Good Manufacturing Practices (GMP) ensures the quality and consistency of pharmaceutical products derived from this compound. Additionally, rigorous preclinical and clinical trials are necessary to demonstrate safety and efficacy before regulatory approval.

The economic impact of (S)-10-hydroxycamptothecin cannot be overstated, given its potential to address unmet medical needs in oncology. As research progresses, the cost-effectiveness of production methods will become increasingly important for broader accessibility. Collaborative efforts between academia, industry, and regulatory agencies are essential to accelerate translation from bench to bedside.

In conclusion, (S)-10-hydroxycamptothecin represents a cornerstone in modern anticancer drug development. Its unique chemical properties, combined with ongoing advancements in synthetic chemistry and drug delivery systems, position it as a promising candidate for future therapeutic applications. Continued research efforts will further elucidate its potential and pave the way for innovative treatments against various forms of cancer.

Recommended suppliers
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(CAS:19685-09-7)(S)-10-Hydroxycamptothecin
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Suzhou Senfeida Chemical Co., Ltd
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